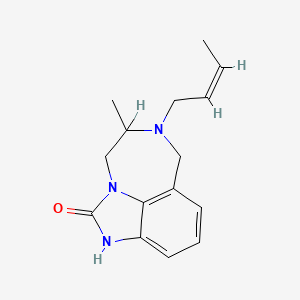
(+-)-(Z)-6-(2-Buten-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-(Z)-6-(2-Buten-1-il)-4,5,6,7-tetrahidro-5-metil-imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-ona es un compuesto orgánico complejo que pertenece a la clase de benzodiazepinas. Este compuesto se caracteriza por su estructura única, que incluye un anillo de imidazo fusionado con un núcleo de benzodiazepina. La presencia de una cadena lateral butenil lo distingue aún más de otras benzodiazepinas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (±)-(Z)-6-(2-Buten-1-il)-4,5,6,7-tetrahidro-5-metil-imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-ona típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen la formación del anillo de imidazo, seguido de la introducción de la cadena lateral butenil. Los reactivos comúnmente utilizados en estas reacciones incluyen aldehídos, aminas y varios catalizadores para facilitar las reacciones de ciclización y sustitución.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad. La escalabilidad del proceso de síntesis es crucial para su aplicación en la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
(±)-(Z)-6-(2-Buten-1-il)-4,5,6,7-tetrahidro-5-metil-imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: La cadena lateral butenil puede sufrir reacciones de sustitución con diferentes nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros y las aminas. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes y catalizadores para lograr las transformaciones deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos.
Aplicaciones Científicas De Investigación
(±)-(Z)-6-(2-Buten-1-il)-4,5,6,7-tetrahidro-5-metil-imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles interacciones con macromoléculas biológicas.
Medicina: Investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de (±)-(Z)-6-(2-Buten-1-il)-4,5,6,7-tetrahidro-5-metil-imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-ona implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El compuesto puede unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Las vías exactas involucradas dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
(±)-(Z)-6-(2-Buten-1-il)-4,5,6,7-tetrahidro-5-metil-imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-ona se puede comparar con otras benzodiazepinas, como el diazepam y el lorazepam. Si bien estos compuestos comparten un núcleo común de benzodiazepina, la presencia del anillo de imidazo y la cadena lateral butenil en (±)-(Z)-6-(2-Buten-1-il)-4,5,6,7-tetrahidro-5-metil-imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-ona proporciona propiedades químicas y biológicas únicas. Esta singularidad lo convierte en un compuesto valioso para aplicaciones de investigación y terapéuticas específicas.
Lista de compuestos similares
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
Propiedades
Número CAS |
126233-98-5 |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
10-[(Z)-but-2-enyl]-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C15H19N3O/c1-3-4-8-17-10-12-6-5-7-13-14(12)18(9-11(17)2)15(19)16-13/h3-7,11H,8-10H2,1-2H3,(H,16,19)/b4-3- |
Clave InChI |
BXSCALBOIWKKQO-ARJAWSKDSA-N |
SMILES isomérico |
C/C=C\CN1CC2=C3C(=CC=C2)NC(=O)N3CC1C |
SMILES canónico |
CC=CCN1CC2=C3C(=CC=C2)NC(=O)N3CC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



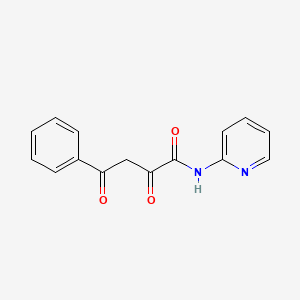


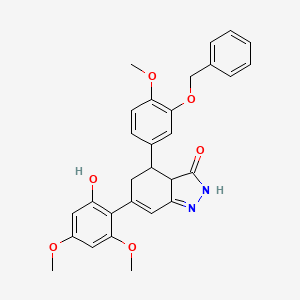

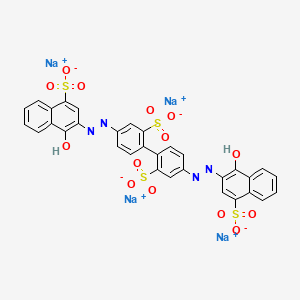
![(1S,2S,8R,10S,11S,13R,14S,15S,17S)-4-bromo-8-fluoro-13,14-dihydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one](/img/structure/B12711223.png)
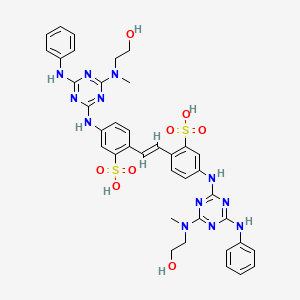

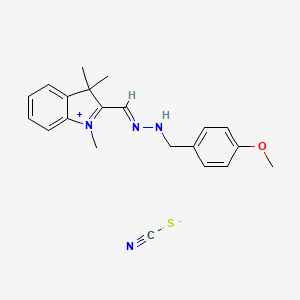
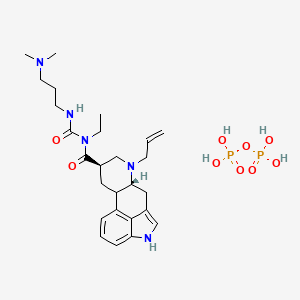
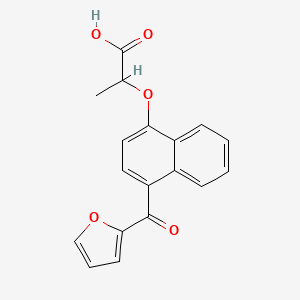
![2-[(1-Methyl-2-phenoxyethyl)amino]-1-[4-(phenylmethoxy)phenyl]propan-1-one hydrochloride](/img/structure/B12711249.png)
